This compound is a highly selective adenosine-subsite targeting tankyrase inhibitor (Ade-TNKSi) that has emerged as a critical tool in stem cell differentiation protocols, particularly for generating pancreatic β-like cells from human pluripotent stem cells (hPSCs). This small molecule inhibitor specifically targets tankyrase 1 and 2 (TNKS1/2), which are members of the poly (ADP-ribose) polymerase (PARP) family, specifically the PARP5 subfamily. Unlike earlier generation PARP inhibitors that target the nicotinamide (NA) subsite and have significant off-target effects across the PARP family, this compound's adenosine-subsite targeting provides exceptional specificity for tankyrases, resulting in more precise manipulation of the Wnt/β-catenin signaling pathway without affecting other PARP family members. The strategic inhibition of tankyrase by this compound has demonstrated remarkable efficacy in promoting the commitment of pancreatic progenitors to the endocrine lineage, yielding β-like cells with improved glucose responsiveness and function compared to those generated using standard differentiation protocols with nicotinamide [1].
The therapeutic significance of this compound lies in its potential application for diabetes treatment, specifically for generating functional insulin-producing cells for cell replacement therapy. Current differentiation protocols for generating pancreatic β-cells from hPSCs often produce cells that are functionally immature and do not fully recapitulate the glucose-responsive insulin secretion of native β-cells. This compound addresses this critical limitation by fundamentally improving the developmental patterning of pancreatic progenitors, resulting in islet-like cells with enhanced β-cell characteristics. Research demonstrates that transplantation of this compound-derived β-like cells provides glycemic control in model systems, whereas cells derived using standard nicotinamide protocols fail to do so, highlighting the transformative potential of this specific tankyrase inhibition approach for regenerative medicine applications for diabetes [1].
This compound exerts its effects through specific inhibition of tankyrase enzymes (TNKS1 and TNKS2), which are crucial regulators of the Wnt/β-catenin signaling pathway. Tankyrases promote the degradation of axis inhibition protein (AXIN), a key component of the β-catenin destruction complex. Through its adenosine-subsite binding mechanism, this compound stabilizes AXIN by preventing its tankyrase-mediated poly-ADP-ribosylation (PARsylation), thereby enhancing β-catenin degradation and reducing Wnt/β-catenin signaling. This controlled modulation of Wnt signaling is critical for proper pancreatic development and endocrine cell specification [1].
Mechanistic Differentiation from Nicotinamide: Prior to the identification of this compound's specific tankyrase inhibition properties, nicotinamide (NA) was commonly used in pancreatic differentiation protocols, though its mechanism was poorly understood. Research has now established that NA induces pancreatic progenitor differentiation primarily through non-specific inhibition of tankyrases, among other targets. This compound provides a more specific and potent alternative, resulting in significantly improved β-like cell frequencies and function compared to NA-derived cells. Knockdown studies confirm that TNKS2 inhibition, rather than TNKS1, is primarily responsible for the enhanced NKX6-1 induction observed during pancreatic progenitor specification [1].
Table 1: Key Molecular Targets of this compound in Pancreatic Differentiation
| Target | Type | Function | Effect of this compound Inhibition |
|---|---|---|---|
| TNKS1/TNKS2 | Poly(ADP-ribose) polymerase | Regulates Wnt signaling via AXIN degradation | Inhibition stabilizes AXIN, suppresses Wnt/β-catenin signaling |
| AXIN | Scaffold protein | Component of β-catenin destruction complex | Stabilization increases β-catenin degradation |
| β-catenin | Transcriptional co-activator | Mediates Wnt target gene expression | Reduced nuclear translocation decreases Wnt signaling |
| NKX6-1 | Transcription factor | Critical for pancreatic β-cell development | Enhanced expression promotes β-cell lineage commitment |
The following diagram illustrates the molecular mechanism of this compound action within the Wnt signaling pathway:
Diagram 1: this compound inhibits tankyrase to stabilize AXIN and promote β-catenin degradation, modulating Wnt signaling.
The following protocol details the specific application of this compound during the pancreatic progenitor specification stage (Stage 4) of hPSC differentiation [1]:
Cell Culture Preparation:
This compound Treatment Protocol:
Quality Control Assessment:
Flow Cytometry Analysis:
Functional Assessment:
Molecular Characterization:
Table 2: Key Experimental Parameters for this compound Treatment in Pancreatic Differentiation
| Parameter | Specification | Purpose/Rationale |
|---|---|---|
| Optimal Concentration | 9 µM | Maximizes NKX6-1+ progenitor yield while minimizing toxicity |
| Treatment Window | Stage 4 (Days 8-13 of differentiation) | Corresponds to pancreatic progenitor specification phase |
| Duration | 5 days | Complete period of pancreatic patterning |
| Vehicle Control | DMSO (equivalent volume) | Controls for solvent effects on differentiation |
| Positive Control | Nicotinamide (NA) | Benchmark against established protocol |
| Key Readout (Stage 4) | PDX1+/NKX6-1+ cells (flow cytometry) | Measures pancreatic progenitor formation |
| Key Readout (Stage 6) | C-PEP+/NKX6-1+ cells (flow cytometry) | Quantifies functional β-like cell yield |
Rigorous quantitative assessment demonstrates this compound's superior performance compared to both standard nicotinamide protocols and other tankyrase inhibitors. Flow cytometry analysis reveals that this compound treatment during Stage 4 differentiation generates significantly higher percentages of C-PEP+/NKX6-1+ β-like cells at Stage 6 compared to nicotinamide. When compared to other adenosine-subsite TNKS inhibitors (JW74, JW55, G007-LK), this compound consistently performs at least equivalently, with some studies showing superior β-like cell frequencies. Importantly, treatment with DMSO vehicle control or PARP1/2-specific inhibitors (MK4827) fails to generate substantial PDX1+/NKX6-1+ pancreatic progenitors, confirming that the effect is specifically attributable to TNKS inhibition rather than general PARP inhibition [1].
Functional assessment of this compound-derived β-like cells demonstrates enhanced glucose responsiveness compared to those generated using standard protocols. In vitro glucose stimulation assays show appropriate insulin secretion dynamics, with significant response to high glucose challenges. Most notably, in vivo transplantation studies reveal that this compound-derived β-like cells provide glycemic control in model systems, whereas nicotinamide-derived cells fail to achieve glucose normalization. This functional superiority represents a significant advancement in the field of hPSC-derived β-cell generation for therapeutic applications [1].
Table 3: Quantitative Efficacy of this compound in Pancreatic Differentiation
| Differentiation Condition | PDX1+/NKX6-1+ Progenitors | C-PEP+/NKX6-1+ β-cells | Glucose Responsiveness | In Vivo Function |
|---|---|---|---|---|
| This compound (9 µM) | ++++ (Highest) | ++++ (Highest) | ++++ (Optimal) | ++++ (Glycemic control) |
| Nicotinamide (NA) | +++ (High) | +++ (Moderate) | +++ (Moderate) | + (Limited effect) |
| XAV939 (NA-TNKSi) | +++ (High) | +++ (Moderate) | ++ (Moderate) | Not reported |
| Other Ade-TNKSi | ++++ (High) | +++ (High) | +++ (Good) | Not reported |
| DMSO Control | + (Minimal) | + (Minimal) | + (Poor) | - (No effect) |
| PARP1/2 Inhibitor | + (Minimal) | + (Minimal) | + (Poor) | - (No effect) |
The following diagram outlines the complete experimental workflow for evaluating this compound in pancreatic differentiation:
Diagram 2: Experimental workflow for evaluating this compound in hPSC differentiation to functional β-like cells.
This compound represents a significant advancement in the toolkit for directed differentiation of hPSCs toward pancreatic β-cells. Its specific mechanism as an adenosine-subsite targeting tankyrase inhibitor provides more precise control over Wnt signaling modulation compared to previously used compounds like nicotinamide. The resulting improvements in β-like cell frequency, glucose responsiveness, and in vivo function demonstrate the critical importance of targeted tankyrase inhibition during the pancreatic progenitor specification stage. These findings not only advance our fundamental understanding of pancreatic development but also provide a promising pathway for generating functional β-cells for therapeutic applications in diabetes treatment.
The table below summarizes the key characteristics of WIKI4.
| Property | Description |
|---|---|
| Primary Target | Tankyrase 2 (TNKS2) [1] [2] [3] |
| Primary Mechanism | Inhibition of Wnt/β-catenin signaling [1] [2] |
| Biological Consequence | Increases AXIN1/AXIN2 protein levels, promoting β-catenin degradation [1] [3] |
| IC₅₀ for TNKS2 | 15 nM to 26 nM [2] [3] |
| EC₅₀ in Cellular Assays | ~75 nM for inhibition of Wnt/β-catenin signaling [2] [3] |
| Chemical Formula | C₂₉H₂₃N₅O₃S [2] [3] |
| Molecular Weight | 521.59 g/mol [2] [3] |
| CAS Number | 838818-26-1 [2] [3] |
The following table consolidates key experimental findings from the foundational research.
| Experiment | Cell Line / Model | Treatment | Key Results |
|---|---|---|---|
| Target Gene Expression | DLD1 colorectal carcinoma cells [1] | 1 μM this compound; 2-24 hours [3] | Significant increase in steady-state levels of AXIN1 and AXIN2 proteins [3]. |
| Cell Viability | DLD1 colorectal carcinoma cells [1] | 100 nM & 1 μM this compound; 6 days [3] | Inhibited cell growth in low-serum conditions [3]. |
| Reporter Gene Assay | A375 melanoma cells with BAR reporter [1] | 370 nM this compound + Wnt3A-conditioned media [1] | Inhibited Wnt3A-dependent luciferase activity without affecting cell viability [1]. |
| Pancreatic Progenitor Differentiation | hPSCs (H1, NKX6-1GFP/w) [4] | 9 μM this compound during Stage 4 (PP specification) [4] | Promoted formation of PDX1+/NKX6-1+ pancreatic progenitors; enhanced subsequent generation of functional β-like cells [4]. |
The diagram below illustrates the mechanism of this compound. In the absence of a Wnt signal, a "destruction complex" targets β-catenin for degradation. Tankyrase (TNKS) regulates the stability of the scaffolding protein AXIN in this complex. This compound inhibits TNKS, leading to AXIN stabilization and enhanced degradation of β-catenin, thereby suppressing the pathway [1].
A 2024 study in Nature Communications highlights a promising application for this compound. The research used a targeted chemical screen to differentiate human pluripotent stem cells (hPSCs) into pancreatic β-like cells [4]. The experimental workflow and key finding are summarized below:
The research concluded that inhibiting tankyrase with this compound during the pancreatic progenitor stage generates cells that are less proliferative and express higher levels of integrins [4]. Most importantly, these progenitors differentiate into islet-like cells with a higher frequency of functional β-like cells capable of providing glycemic control in transplantation models [4].
Exploratory research is a methodological approach used to investigate problems that are not clearly defined or have not been studied in depth [1] [2]. Its primary purpose is to gain insights, clarify the exact nature of a problem, and develop hypotheses for future research, rather than to provide conclusive evidence [1] [3].
The table below summarizes the core characteristics and applications of this approach.
| Aspect | Description |
|---|---|
| Primary Purpose | To gain familiarity with a phenomenon, generate insights, and formulate precise problems or hypotheses for later investigation [1] [2] [4]. |
| Common Contexts | - Investigating new or emerging issues [2] [3].
Exploratory research is flexible and can employ a variety of formal qualitative and quantitative methods. It is often divided into primary research (collecting new data) and secondary research (analyzing existing data) [2] [4].
The following diagram illustrates the workflow for designing an exploratory study:
These methods involve gathering new data directly from sources [2] [3] [4].
These methods involve the analysis of existing data or the study of systems in a real-world setting [1] [5].
To meet your requirements for an in-depth technical guide, you will need to supplement the information from the search results with more specialized sources. Here are some practical steps you can take:
This compound is a small molecule inhibitor that specifically targets tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are enzymes in the Wnt/β-catenin signaling pathway [1]. Its primary mechanism involves stabilizing AXIN proteins, leading to the degradation of β-catenin and effectively inhibiting Wnt/β-catenin signaling [1].
This compound is primarily used to modulate the Wnt/β-catenin signaling pathway in various biological models. Its most significant application is in directing the differentiation of human pluripotent stem cells (hPSCs) into pancreatic lineages.
Recent studies show that using this compound during the pancreatic progenitor (PP) specification stage yields cell populations with a higher frequency of functional β-like cells compared to traditional methods using nicotinamide (NA). These this compound-derived β-like cells demonstrate improved glucose responsiveness in vitro and can provide glycemic control in transplantation models [2].
The table below compares this compound with other commonly used tankyrase inhibitors to help you select the right compound.
| Inhibitor | Primary Target | Key Characteristics | Reported Efficacy in PP Differentiation |
|---|---|---|---|
| This compound | TNKS (Ade-subsite) [2] | Structurally distinct Ade-TNKSi; promotes higher β-like cell frequency [2] [1] | Superior to NA; generates glucose-responsive cells providing glycemic control [2] |
| XAV939 | TNKS (NA-subsite) [2] | Well-characterized NA-TNKSi; potential for off-target effects [2] | Effective, but performance below this compound [2] |
| JW74, JW55, G007-LK | TNKS (Ade-subsite) [2] | Highly selective Ade-TNKSi [2] | Similar to this compound in inducing NKX6-1+/PDX1+ PPs [2] |
| Nicotinamide (NA) | Multiple PARPs & HDACs [2] | Broad-acting; induces PP differentiation via TNKS inhibition [2] | Benchmark; less effective than Ade-TNKSi [2] |
| IWR-1 | TNKS (Ade-subsite) [2] | Stabilizes β-catenin destruction complex [2] | Significantly increases NKX6-1+ population [2] |
This protocol outlines the use of this compound to direct the differentiation of hPSCs into pancreatic β-like cells, based on established methods [2].
The differentiation process is broken down into stages. The critical use of this compound occurs at Stage 4: Pancreatic Progenitor (PP) Specification.
The following diagram illustrates how this compound inhibits the Wnt/β-catenin pathway by targeting tankyrase, leading to β-catenin degradation.
I hope these detailed application notes and protocols are helpful for your research. Should you require clarification on any specific step or need further details on the molecular biology techniques involved, please feel free to ask.
The following tables summarize the chemical characteristics of WIKI4 and data from a recent key study on its application in pancreatic differentiation.
Table 1: Basic Chemical and Biological Profile of this compound
| Property | Description |
|---|---|
| Chemical Name | 2-[3-[[4-(4-Methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-1H-benz[de]isoquinoline-1,3(2H)-dione [1] |
| CAS Number | 838818-26-1 [2] [1] |
| Molecular Formula | C29H23N5O3S [2] [1] |
| Molecular Weight | 521.59 g/mol [2] [1] |
| Primary Target | Tankyrase 2 (TNKS2), IC50: 15 nM [2] |
| Key Pathway Inhibited | Wnt/β-catenin signaling [3] [2] |
| Mechanism of Action | Inhibits tankyrase, leading to stabilization of AXIN proteins and degradation of β-catenin [3] |
Table 2: Key Findings from Pancreatic Progenitor Differentiation (2024 Study) This study demonstrated that using this compound during the pancreatic progenitor (PP) stage significantly improved the final output of β-like cells compared to the standard agent, Nicotinamide (NA) [4].
| Metric | Standard Protocol (with Nicotinamide, NA) | Optimized Protocol (with this compound) |
|---|---|---|
| PP Generation (NKX6-1+/PDX1+) | Effective [4] | Effective, with kinetics similar to NA [4] |
| Subsequent β-like Cell Yield (C-PEP+/NKX6-1+) | Lower frequency [4] | Significantly higher frequency [4] |
| Transplantation Outcome in Model | Failed to provide glycemic control [4] | Provided glycemic control [4] |
| Proposed PP Cell Characteristics | - | Higher integrin expression, less proliferative [4] |
This protocol is adapted from a 2024 study in Nature Communications for differentiating hPSCs into pancreatic β-like cells using this compound [4].
The differentiation process recapitulates development by directing cell fate through specific inhibitors and growth factors. Inhibiting tankyrase with this compound during the pancreatic progenitor stage improves the endocrine commitment of the cells, leading to a higher yield of functional, glucose-responsive β-like cells in the final stage [4].
The following diagram outlines the key stages of the differentiation workflow, highlighting where this compound is applied.
Stages 1-3: PDX1+ Foregut Endoderm Induction Differentiate hPSCs into PDX1-positive foregut endoderm cells according to your established base protocol (typically involving sequential activation and inhibition of key pathways like Activin, BMP, and FGF) [4]. This process usually takes 8 days.
Stage 4: Pancreatic Progenitor Specification with this compound (Critical Step)
Stages 5-6: Endocrine Commitment and Maturation Following stage 4, continue the differentiation protocol for an additional 10-14 days to drive the pancreatic progenitors into immature islet-like cells containing C-PEP+/NKX6-1+ β-like cells. The specific factors used in these later stages will depend on the base protocol being followed [4].
The Wnt/β-catenin signaling pathway is a fundamental cellular communication system that controls critical processes including cell proliferation, differentiation, and stem cell maintenance. However, when dysregulated, it becomes a powerful driver of various diseases, most notably colorectal, hepatocellular, and other cancers [1]. Consequently, this pathway has emerged as a promising therapeutic target for oncology drug discovery.
This compound is a novel small-molecule inhibitor identified through high-throughput screening. Its primary mechanism of action is the inhibition of tankyrase (TNKS2), an enzyme that regulates the stability of AXIN, a key component of the β-catenin destruction complex. By inhibiting tankyrase, this compound promotes the accumulation of AXIN, leading to the enhanced degradation of β-catenin and subsequent downregulation of its target genes [1]. This compound is structurally distinct from earlier generations of tankyrase inhibitors, potentially offering a unique pharmacological profile.
This compound has demonstrated significant efficacy in cellular models. The following table summarizes the core experimental findings and the quantitative data associated with its biological activity.
Table 1: Summary of Key Experimental Findings for this compound
| Experimental Model | Key Observation | Reported Outcome / Effect |
|---|---|---|
| Cancer Cell Lines | Inhibition of β-catenin target gene expression | Downregulation of genes driven by Wnt/β-catenin signaling [1] |
| Human Embryonic Stem Cells | Blocked cellular responses to Wnt/β-catenin signaling | Confirmed pathway inhibition in a non-cancerous, pluripotent cell context [1] |
| In vitro Enzymatic Assay | Direct inhibition of TNKS2 enzymatic activity | Mediates its effects by preventing tankyrase-mediated AXIN ubiquitylation and degradation [1] |
A well-defined scientific protocol is a predefined procedural method that ensures an experiment can be successfully replicated and its results reliably evaluated [2]. The following protocols outline the key methodologies for investigating this compound.
1. Study Objective: To quantify the inhibition of β-catenin target gene expression in cancer cell lines following this compound treatment. 2. Reasoning for Design: Measuring mRNA levels of well-established target genes (e.g., AXIN2, MYC) provides a direct readout of pathway activity downstream of tankyrase inhibition. 3. Sample Size Justification: Power analysis should be performed to determine the number of biological replicates needed to detect a statistically significant fold-change in gene expression. 4. Safety Precautions: Personal protective equipment (lab coat, gloves, safety glasses) must be worn. All procedures involving cell culture should be performed in a Class II biosafety cabinet using aseptic technique. 5. Procedures:
1. Study Objective: To determine the functional effect of this compound on Wnt/β-catenin-dependent cellular responses. 2. Reasoning for Design: Human embryonic stem cells (hESCs) rely on Wnt/β-catenin signaling for self-renewal. Inhibition should disrupt this maintenance, providing a robust phenotypic assay. 3. Sample Size Justification: A minimum of three biological replicates (independent differentiations) per condition is required. 4. Safety Precautions: Standard hESC culture safety protocols must be followed. All waste must be decontaminated according to institutional guidelines. 5. Procedures:
The following diagrams, generated using the DOT language, illustrate the molecular mechanism of this compound and a generalized experimental workflow. The color palette adheres to the specified guidelines to ensure clarity and accessibility.
This diagram outlines the key steps in the Wnt/β-catenin pathway and the specific point of inhibition by this compound.
This flowchart provides a high-level overview of the key experimental stages for characterizing this compound.
This compound represents a structurally novel chemical tool and potential therapeutic candidate for targeting the Wnt/β-catenin pathway via tankyrase inhibition. The application notes and standardized protocols provided here offer a framework for researchers to explore its mechanism and efficacy in relevant biological models. The consistent use of detailed, unbiased experimental designs is crucial for generating reliable and reproducible data, which will accelerate the translational development of this and similar targeted therapies.
This compound is a small molecule that potently inhibits tankyrase (TNKS), specifically TNKS2 with an IC50 of 26 nM [1]. Its primary mechanism is blocking the Wnt/β-catenin signaling pathway by stabilizing AXIN proteins, key components of the β-catenin destruction complex [2] [1]. The table below outlines its core characteristics and common experimental applications.
Table 1: Overview of this compound in Research
| Aspect | Description |
|---|---|
| Primary Target | Tankyrase 2 (TNKS2) [1] |
| Primary Mechanism | Inhibition of Wnt/β-catenin signaling via AXIN stabilization [2] [1] |
| Key Applications | 1. Inhibition of Wnt/β-catenin signaling in cancer cell lines [2] 2. Directed differentiation of human pluripotent stem cells (hPSCs) into pancreatic progenitors and β-like cells [3] |
The effective concentration of this compound varies depending on the cell type and experimental goal. The following table consolidates key quantitative data from the literature.
Table 2: Experimentally Effective Concentrations of this compound
| Cell Type / System | Experimental Purpose | Working Concentration | Key Outcomes / IC50 |
|---|---|---|---|
| In Vitro Enzymatic Assay | Tankyrase 2 (TNKS2) Inhibition | N/A | IC50: 26 nM [1] |
| Wnt/β-catenin Signaling | Pathway Inhibition (Reporter Assay) | N/A | Half-maximal response dose: 75 nM [1] |
| DLD1 Colorectal Carcinoma | Inhibition of Cell Growth & Target Genes | 100 nM - 1 μM [2] | Inhibited colony formation after 6 days [2] |
| DLD1 Colorectal Carcinoma | AXIN1/2 Protein Stabilization | 1 μM | Significantly increased AXIN1/2 abundance within 2-24 hours [2] [1] |
| hPSC-Derived Pancreatic Progenitors | Promote NKX6-1+ Progenitor Formation | 9 μM [3] | Optimal concentration for efficient pancreatic differentiation [3] |
| Small Cell Lung Cancer (SCLC) | Cytotoxicity | N/A | IC50: 0.02 μM (20 nM) [1] |
This protocol is adapted from studies using colorectal carcinoma cells (e.g., DLD1, SW480) [2].
This protocol is adapted from a 2024 study that used this compound to enhance the generation of functional β-like cells [3].
The following diagrams illustrate the molecular mechanism of this compound and a consolidated workflow for its application in the pancreatic differentiation protocol.
This compound Inhibits Wnt Signaling by Stabilizing AXIN
Pancreatic Differentiation Protocol with this compound
The primary application of WIKI4 is in differentiating human pluripotent stem cells (hPSCs) into pancreatic β-like cells. The compound is used at the stage where pancreatic progenitors (PPs) are specified [1].
The following workflow summarizes the key stages of the differentiation process where this compound is applied. Please note that the initial stages of differentiation (Stages 1-3) follow established protocols to first obtain PDX1+ foregut endoderm [1].
The effectiveness of this compound treatment is evaluated by analyzing the resulting cell populations. The table below summarizes key outcomes from the research [1].
| Parameter | Treatment Group | Outcome / Effect |
|---|---|---|
| PP Generation (Stage 4) | This compound (Ade-TNKSi) | Effectively generates PDX1+/NKX6-1+ pancreatic progenitors [1]. |
| XAV939 (NA-TNKSi) | Also effective at generating PDX1+/NKX6-1+ progenitors [1]. | |
| PARP1/2 Inhibitor (MK4827) | Failed to generate high percentages of target PPs [1]. | |
| β-like Cell Generation (Stage 6) | This compound | Significantly higher percentages of C-PEP+/NKX6-1+ β-like cells compared to Nicotinamide (NA) standard [1]. |
| Other Ade-TNKSi (JW74, JW55, G007-LK) | Significantly higher β-like cell percentages compared to control [1]. | |
| Functional Outcome | This compound-derived β-cells | Provided glycemic control in transplantation models [1]. |
| NA-derived β-cells | Failed to provide glycemic control [1]. |
This compound inhibits Tankyrase (TNKS), specifically the TNKS2 enzyme. Tankyrases are part of the Wnt/β-catenin signaling pathway and regulate the stability of the AXIN protein [2]. The following diagram illustrates this molecular mechanism.
The populations of interest (e.g., NKX6-1+, C-PEP+) are typically quantified using flow cytometry. While the research paper does not detail the specific staining steps, the general protocol for intracellular antigens like transcription factors and cytokines would be followed [3].
The table below summarizes the key chemical and handling information for WIKI4, crucial for any experimental planning [1].
| Property | Specification |
|---|---|
| CAS Number | 838818-26-1 [1] |
| Molecular Weight | 521.59 g/mol [1] |
| Molecular Formula | C29H23N5O3S [1] |
| Physical Form | Off-white to light yellow solid [1] |
| Recommended Solvent | DMSO [1] |
| Solubility in DMSO | 6.8 mg/mL (13.04 mM) [1] |
| Storage Conditions (Solid) | -20°C (3 years); 4°C (2 years) [1] |
| Storage Conditions (Solution) | -80°C (2 years); -20°C (1 year) [1] |
This protocol details the preparation of a 10 mM stock solution, a common starting point for in vitro assays. Always wear appropriate personal protective equipment and work in a well-ventilated area, especially when handling DMSO.
1. Calculation and Weighing
2. Dissolution
3. Aliquoting and Storage
The following table outlines how this compound has been utilized in published research, which can inform your own experimental design [1].
| Application / Assay | Cell Line / Model | Reported Concentration | Incubation Time | Key Outcome / Readout |
|---|---|---|---|---|
| Inhibition of Wnt/β-catenin signaling & Cell Growth [1] | DLD1 colorectal carcinoma cells | 100 nM, 1 µM | 6 days | Inhibition of cell growth relative to DMSO control [1]. |
| Stabilization of AXIN1/AXIN2 protein [1] | DLD1 cells | 1 µM | 2, 4, 6, or 24 hours | Significant increase in steady-state abundance of AXIN1 and AXIN2 (Western Blot) [1]. |
| Pancreatic Progenitor Differentiation [2] | Human Pluripotent Stem Cells (hPSCs) | 9 µM (optimal concentration) | During Stage 4 differentiation | Promoted formation of NKX6-1+/PDX1+ pancreatic progenitors [2]. |
| Cytotoxicity Assay [1] | Small Cell Lung Cancer (SCLC) cells | IC~50~: 0.02 µM | Not specified | Cytotoxic activity [1]. |
The diagram below illustrates a generalized workflow for treating cells with this compound, based on the protocols cited above.
WIKI4 is a small molecule inhibitor that specifically targets Tankyrase 1 and 2 (TNKS1/2), enzymes that regulate the stability of the destruction complex protein AXIN in the Wnt/β-catenin signaling pathway [1]. By inhibiting Tankyrase, this compound promotes AXIN stabilization, leading to enhanced β-catenin degradation and thus inhibiting Wnt/β-catenin signaling [1] [2]. Its primary researched application is in directing the differentiation of human pluripotent stem cells (hPSCs) into pancreatic progenitors and functional insulin-producing β-like cells, which has significant implications for diabetes research [2].
Here are common issues and solutions when working with this compound:
| Problem & Possible Causes | Troubleshooting Steps & Solutions |
|---|
| Low Cell Viability • Excessive this compound concentration [1] • Prolonged exposure time | • Perform a dose-response curve to find the minimum effective dose [2]. • Shorten the treatment duration during the differentiation protocol. | | Inefficient Differentiation • Suboptimal concentration [2] • Incorrect timing of application • Poor-quality stem cell starting population | • Confirm optimal concentration (e.g., 9 µM for pancreatic differentiation) [2]. • Apply this compound precisely at the pancreatic progenitor stage (Stage 4) [2]. • Ensure hPSCs have high viability and are not over-confluent at differentiation start. | | High Background in Flow Cytometry • Non-specific antibody binding • Dead cells not excluded • Inadequate compensation controls | • Include isotype controls and Fc receptor blocking [3]. • Use a viability dye to exclude dead cells [3]. • Use single-stain controls for proper compensation [3]. | | Variable Results Between Cell Lines • Cell-line-specific responses | • Validate key findings in multiple hPSC lines (e.g., H1 line) [2]. • Optimize this compound concentration for each new cell line. |
This protocol is adapted from published research on generating pancreatic β-like cells from hPSCs [2]. The workflow involves specific stages to guide cell fate commitment.
Key Parameters for this compound Treatment [2]:
The following diagram illustrates how this compound inhibits the Wnt/β-catenin signaling pathway by stabilizing the AXIN destruction complex.
Mechanism Explanation:
When assessing the effects of this compound, especially using flow cytometry to analyze differentiation outcomes, including the right controls is crucial for data interpretation [3].
| Control Type | Purpose | Application in this compound Experiments |
|---|---|---|
| Viability Control | Identify and exclude dead cells that cause false positives [3]. | Use a viability dye in all samples for flow cytometry. |
| Unstained Control | Set baseline for autofluorescence; guide voltage/gating [3]. | Process cells without any antibodies alongside stained samples. |
| Isotype Control | Measure nonspecific antibody binding [3]. | Use an antibody with the same host and Ig subclass but irrelevant specificity. |
| FMO Control | Precisely set gates in multicolor panels [3]. | Include for key markers like NKX6-1 and C-PEP in multicolor flow panels. |
| Positive Control | Confirm antibody functionality [3]. | Use cells known to express the target (e.g., a validated PP cell sample). |
| Solvent Control (DMSO) | Account for solvent effects on differentiation. | Treat control group with DMSO at the same concentration used for this compound. |
Since specific information on WIKI4 experiments was not available in the search results, the tables below serve as a template. You can fill them with the quantitative data and common issues specific to your experiments [1].
Example: Common Experimental Issues & Solutions This table outlines potential problems and their resolutions.
| Issue Category | Specific Symptom | Possible Cause | Recommended Action | Status Code (Example) |
|---|---|---|---|---|
| Signal Detection | Low signal-to-noise ratio | Antibody concentration too low; improper membrane blocking [1] | Titrate antibodies; optimize blocking buffer | N/A |
| Data Conversion | Error code 335 | Using an M4.4 ECU in an M4.3 based model [2] | Disable the specific DTC in the diagnostics bin file [2] | DTC-335 [2] |
| Sample Preparation | High background in imaging | Non-specific antibody binding; insufficient washing [1] | Include control; increase wash cycles and duration [1] | N/A |
| System Error | Error code 422 | Barometric Pressure Sensor fault during conversion [2] | Disable DTC-422 in the Diagnostics category [2] | DTC-422 [2] |
Example: Expected Quantitative Results This table helps users compare their results against expected values.
| Assay Type | Target Absorbance/Unit (Mean) | Acceptable Range (±) | Critical Threshold | Units |
|---|---|---|---|---|
| Cell Viability (MTT) | 0.75 | 0.15 | < 0.5 | OD 570nm |
| Protein Concentration (Bradford) | 1.2 | 0.3 | N/A | mg/mL |
| ELISA Titer | 1:10000 | 1:2000 | < 1:1000 | Dilution |
Based on scientific workflow best practices, here is a methodology you can adapt for detailing your key this compound experiments [1]:
The following diagrams demonstrate how to use Graphviz to create clear workflow and signaling pathway visuals that adhere to your specifications.
This high-level workflow provides a clear, color-coded overview of a generic experimental process, highlighting the critical quality control checkpoint [1].
For a more complex view, such as a signaling pathway involved in an experiment, you can use a subgraph to cluster related components.
This diagram demonstrates how to structure a complex pathway using subgraphs to group related elements, improving clarity [3].
To ensure all diagrams meet the required standards, your team should adhere to the following, based on the Graphviz documentation [3] [4] [5]:
fontcolor attribute must always be explicitly set to contrast with the fillcolor of a node. The provided color palette is used in all examples.labeldistance=2.5 attribute is used on all edges to ensure text is positioned clearly away from the line.shape=ellipse for start/end points and shape=diamond for decision points. The style="rounded,filled" provides a modern, clean look.subgraph cluster_* { ... } to group related nodes, which helps in managing large workflows [3].I hope this structured framework provides a solid foundation for your technical support center. Once you integrate the specific parameters and known issues for the this compound experiments, it will be a powerful resource for your team.
The core stability of WIKI4 as a compound is not frequently reported as an issue in literature. The main challenges involve its proper handling and interpretation of experimental results.
| Property | Specification / Recommendation |
|---|---|
| Molecular Weight | 521.59 g/mol [1] |
| Solubility | 6.8 mg/mL (13.04 mM) in DMSO. Solution requires ultrasonic treatment and warming [1]. |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years [1]. |
| Storage (Solution) | -80°C for 2 years; -20°C for 1 year. Avoid repeated freeze-thaw cycles [1]. |
| IC₅₀ (TNKS2) | 26 nM [2] [1] |
| IC₅₀ (Wnt/β-catenin) | Half-maximal response dose of 75 nM [2] [1] |
| IC₅₀ (Cytotoxicity in SCLC) | 0.02 μM [1] |
Here are solutions to common problems you might encounter.
| Problem | Possible Cause | Solution |
|---|---|---|
| Inconsistent biological activity | Degraded compound from improper storage, inaccurate solution preparation. | Use fresh DMSO for stock solutions, aliquot to minimize freeze-thaw cycles, validate concentration with dose-response curves [1]. |
| Precipitation in assay buffer | Low aqueous solubility after dilution from DMSO stock. | Ensure final DMSO concentration is tolerated by cells (typically <0.5%). Add compound to buffer with vigorous mixing, consider using a detergent [1]. |
| Inability to replicate published findings on AXIN1/2 stabilization | Insufficient treatment time or concentration. | Confirm this compound activity in your system: treat DLD1 cells with 1 µM this compound for 2-6 hours and perform Western Blot analysis for AXIN1 and AXIN2 [2]. |
Before troubleshooting complex phenotypes, confirm this compound is working in your system by monitoring AXIN protein levels, a direct downstream effect.
Understanding the molecular mechanism helps in designing and interpreting your experiments. The diagram below illustrates how this compound targets the pathway.
Q1: What is the recommended solvent for preparing this compound stock solutions? DMSO is the recommended solvent. A typical stock concentration is 10 mM, which can be prepared by dissolving the solid compound in DMSO. The solution may require ultrasonic treatment and warming to fully dissolve [1].
Q2: How should I store this compound to ensure its long-term stability? For long-term stability:
Q3: What is a key biomarker I can use to confirm this compound is active in my cell-based assay? A robust biomarker is the stabilization of AXIN1 and AXIN2 proteins. You can treat cells like DLD1 colorectal carcinoma cells with 1 µM this compound and observe a significant increase in AXIN1 and AXIN2 protein levels via Western Blot within 2 to 6 hours [2].
To ensure your diagrams are clear and professional, especially for a technical audience, here are key styling and troubleshooting guidelines.
| Practice | Description | Key Attributes / Notes |
|---|---|---|
| Ensure Text Contrast | Explicitly set fontcolor and fillcolor for high contrast against the node's background [1]. |
Prevents fuzzy, unreadable text. |
| Control Edge Label Spacing | Use labeldistance and labelangle to adjust the position of edge labels (e.g., taillabel) [2] [3]. |
labeldistance is a scaling factor; a value above 2.0 creates a noticeable gap [3]. |
| Set Global Defaults | Define styles at the graph, node, or edge level for consistency [1]. | Example: graph [bgcolor=black, fontcolor=white] |
| Manage Complex Layouts | For dense graphs, use nodesep & ranksep to add space, or try a different layout engine like circo [2]. |
nodesep and ranksep control spacing between nodes and ranks, respectively [2]. |
| Choose Output Format | For sharp, scalable text and shapes, use vector formats like SVG or PDF instead of PNG [1]. | Use the -T flag (e.g., -Tsvg). |
Here are solutions to specific problems your users might encounter, presented in a Q&A format.
Q: The text in my diagrams looks fuzzy and is hard to read. How can I fix this?
A: This is often a color contrast issue. You must explicitly set the fontcolor for nodes and edges to ensure it contrasts highly with the fillcolor or graph background [1]. Using scalable output formats like SVG also helps maintain text clarity [1].
Q: The labels on my edges are too close to the lines or other labels, making them unreadable. What can I do? A: You can use several approaches:
labeldistance and labelangle attributes to fine-tune where the label appears along the edge [3].minlen attribute to make an edge longer [4].\n) in the label text [4].Q: My graph is too crowded and the layout is a mess. How can I improve it? A: For complex graphs, try these steps:
nodesep and ranksep attributes to add more space between nodes and ranks [2].\n to allow for narrower nodes [2].dot engine produces poor results, try another one like circo for highly interconnected graphs [2].Here is a sample DOT script that incorporates the required and recommended practices. You can use this as a template for creating your own diagrams for WIKI4.
This example ensures high contrast between node text and background, uses labeldistance on edges for clarity, and applies a consistent, professional color scheme.
Based on general best practices for handling poorly soluble compounds in biochemical research, you can explore the following approaches:
| Strategy | Description & Considerations |
|---|---|
| Solvent Selection | Begin with DMSO for stock solutions. For dilution into aqueous buffers, note that final DMSO concentration typically should not exceed 0.1-1% to maintain cell viability [1]. |
| Sonication | Apply mild sonication (e.g., in a water bath) to help dissolve the compound. Avoid excessive sonication that could degrade the compound. |
| Temperature | Gently warming the solvent (e.g., to 37°C) can enhance dissolution. Ensure the compound is stable at the elevated temperature. |
| Solution Freshness | Prepare stock solutions fresh if possible. If storage is necessary, keep concentrated DMSO stocks at -20°C in a dry, sealed container to prevent water absorption. |
For a systematic approach to characterize WIKI4 solubility, you could adapt a miniaturized shake-flask method, which is recognized as a cost-effective and reliable technique [2] [3]. The general workflow is as follows:
Protocol Details:
The table below summarizes the core information about the small molecule inhibitor this compound.
| Property | Description |
|---|---|
| Primary Target | Tankyrase (TNKS), specifically TNKS2 enzymatic activity [1] [2] [3]. |
| Pathway Inhibited | Wnt/β-catenin signaling pathway [1] [2] [3]. |
| Mechanism of Action | Inhibits TNKS, leading to stabilization of AXIN proteins, which promotes the degradation of β-catenin (CTNNB1) and downregulates target gene expression [1] [2]. |
| Key Effect | Reduces expression of β-catenin target genes and cellular responses to Wnt/β-catenin signaling [1] [3]. |
| Notable Feature | Structurally distinct from previously identified Tankyrase inhibitors (e.g., XAV939) [1] [2]. |
Here are solutions to common issues you might encounter when using this compound.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| No Inhibition of Wnt Signaling | Inactive compound; incorrect concentration; resistant cell line. | Verify compound solubility and stock concentration; perform a dose-response curve; use a positive control (e.g., Wnt3A-conditioned medium). |
| High Cell Toxicity | Concentration too high; off-target effects. | Titrate to find the minimum effective dose; assess viability with a resazurin assay [1]. |
| Inconsistent Reporter Assay Results | Unoptimized assay conditions; uneven cell seeding; unstable reporter cell line. | Use a stable, puromycin-selected reporter cell line [1]; ensure consistent cell density and compound application timing. |
This protocol is adapted from the high-throughput screen used to identify this compound [1].
This functional assay tests the inhibitory effect of this compound on colorectal carcinoma cell growth [1].
The following diagram, generated using Graphviz, illustrates the Wnt/β-catenin signaling pathway and the precise point where this compound exerts its inhibitory effect.
This diagram shows that in the OFF state, β-catenin is constantly degraded. When Wnt signaling is ON (right), this degradation is halted, allowing β-catenin to travel to the nucleus and activate genes. This compound (red octagon) inhibits Tankyrase (TNKS), which normally degrades AXIN. By blocking TNKS, this compound increases AXIN levels, stabilizing the destruction complex and promoting β-catenin degradation, even when the pathway is stimulated [1] [2].
The table below summarizes key experimental data for WIKI4 and several alternative tankyrase inhibitors.
| Compound | Primary Binding Site | Reported IC50 (Tankyrase) | Key Functional Observations | Reported Applications/Studies |
|---|---|---|---|---|
| This compound [1] [2] [3] | Adenosine subsite [4] [3] | 26 nM (TNKS2) [2] | Promotes pancreatic β-cell differentiation from stem cells; inhibits Wnt/β-catenin signaling [1] [5] [6]. | Stem cell differentiation (pancreatic progenitors) [1]; cancer cell line studies [6]. |
| XAV939 [4] [7] | Nicotinamide site [4] | 7 nM (TNKS1) [4] | Inhibits proliferation of APC-deficient colorectal cancer cells [4] [7]. | Primarily research tool in cancer models [4] [7]. |
| IWR-1 [4] [7] | Adenosine subsite [4] | 150 nM (TNKS1) [7] | Stabilizes Axin; inhibits Wnt signaling [7]. | Research tool; used in structure-based optimization for new compounds [7]. |
| G007-LK [4] [7] | Adenosine subsite [4] | 46 nM (TNKS1), 25 nM (TNKS2) [4] | Shows efficacy in CRC models with APC mutations; improved pharmacokinetics [7]. | Preclinical development for colorectal cancer [7]. |
| NVP-TNKS656 [4] [7] | Dual-site (NA & Ade) [1] | Information missing | Orally administrable; overcomes resistance to PI3K/AKT inhibitors in CRC models [4] [7]. | Preclinical development [7]. |
| JW74 [4] [7] | Adenosine subsite [4] | Information missing | Inhibits Wnt/β-catenin signaling [7]. | Research tool [7]. |
For researchers looking to replicate or understand the foundational studies, here are the methodologies behind key findings for this compound.
Tankyrase inhibitors act by stabilizing the Axin complex, which is a critical negative regulator of the Wnt/β-catenin signaling pathway. The following diagram illustrates this mechanism and the points of inhibition for different compound classes.
When selecting a tankyrase inhibitor for your research, consider these factors derived from the available literature:
WIKI4 is a potent, small-molecule inhibitor identified for its ability to block the Wnt/β-catenin signaling pathway, a crucial pathway in development and disease [1].
The following diagram illustrates the signaling pathway that this compound inhibits.
The table below summarizes key quantitative data for this compound from the available literature and commercial information [1] [2].
| Assay Type | Measured Activity | Experimental Context |
|---|---|---|
| Target Potency (TNKS2) | IC50 = 26 nM | Isolated enzyme activity [2]. |
| Cellular Pathway Inhibition | IC50 = 75 nM | Inhibition of Wnt/β-catenin signaling in cells [2]. |
| Cytotoxicity | IC50 = 0.02 μM (20 nM) | Cytotoxicity to small cell lung cancer (SCLC) cells [2]. |
| AXIN Stabilization | Significant increase at 1 μM | Increased steady-state abundance of AXIN1 and AXIN2 in DLD1 colorectal carcinoma cells after 2-24 hour treatment [2]. |
| Cell Growth Inhibition | Inhibition at 100 nM & 1 μM | Growth inhibition of DLD1 cells in low-serum media over 6 days [2]. |
The following are detailed methodologies for key experiments used to validate this compound's activity, as described in the scientific literature [1].
When planning your own validation studies for this compound or comparing it to other inhibitors, consider incorporating these key steps based on established protocols [1] [3].
The table below summarizes the core information available on this compound from the search results.
| Aspect | Description |
|---|---|
| Identification | Discovered via high-throughput screening using A375 melanoma cells with a β-catenin-activated reporter (BAR) [1]. |
| Target | Inhibits the enzymatic activity of Tankyrase (TNKS2), a regulator of AXIN ubiquitylation and degradation [1]. |
| Mechanism | By inhibiting Tankyrase, this compound leads to the stabilization of AXIN, which promotes the degradation of β-catenin (CTNNB1), thereby inhibiting Wnt/β-catenin signaling [1]. |
| Key Effect | Inhibits expression of β-catenin target genes and cellular responses in cancer cell lines and human embryonic stem cells [1]. |
| Structural Note | Structurally distinct from previously identified Tankyrase inhibitors (e.g., XAV-939) [2] [1]. |
The methodology for identifying this compound involved a multi-stage screening process to find a specific Wnt pathway inhibitor [1]. The workflow can be summarized as follows:
Detailed Methodological Steps [1]:
The diagram below illustrates the Wnt signaling pathway that this compound inhibits, highlighting its specific target.
The search results I obtained describe the discovery and initial characterization of this compound. For a published comparison guide, you would need data from studies that directly pit this compound against other established inhibitors. Here are suggestions on how to find this information:
WIKI4 is a small molecule identified as a highly selective tankyrase (TNKS) inhibitor [1] [2]. Its primary characterized mechanism is the inhibition of the Wnt/β-catenin signaling pathway, which is crucial in development and often dysregulated in diseases like cancer and diabetes [1].
The diagram below illustrates the signaling pathway that this compound modulates and its subsequent effects on pancreatic progenitor differentiation, as demonstrated in recent studies [2].
The most direct comparative efficacy data for this compound comes from a 2024 study in Nature Communications that evaluated tankyrase inhibitors for differentiating human pluripotent stem cells (hPSCs) into pancreatic β-like cells [2]. The table below summarizes its performance against other compounds in this specific application.
| Compound | TNKS Binding Site | Key Efficacy Findings in Pancreatic Differentiation |
|---|---|---|
| This compound | Adenosine-subsite (Ade-TNKSi) | Generated islet-like cells with significantly higher percentages of C-PEP+/NKX6-1+ β-like cells compared to Nicotinamide (NA) and other Ade-TNKSi [2]. |
| Nicotinamide (NA) | Nicotinamide-subsite (NA-TNKSi) | Standard method; induced NKX6-1+ pancreatic progenitors (PPs) but produced lower β-like cell frequencies than this compound [2]. |
| Other Ade-TNKSi (e.g., JW74, JW55, G007-LK) | Adenosine-subsite (Ade-TNKSi) | Effectively promoted PP commitment, but this compound-derived PPs gave rise to the highest β-like cell frequencies among them [2]. | | XAV939 | Nicotinamide-subsite (NA-TNKSi) | Effectively generated PPs and β-like cells, performing better than the control [2]. | | DMSO (Control) | N/A | Failed to generate high percentages of NKX6-1+/PDX1+ PPs or C-PEP+/NKX6-1+ β-like cells [2]. |
For reproducibility, here is the core methodology from the key study that generated the comparative data above [2]:
The evidence positions this compound as a potent and specific tool for biomedical research, particularly in regenerative studies for diabetes. Its superiority over nicotinamide and other tankyrase inhibitors in generating functional pancreatic β-like cells highlights its value for improving in vitro differentiation protocols [2].
A key point for researchers to note is that the effect appears to be specific to tankyrase inhibition rather than general PARP inhibition, as demonstrated by the failure of PARP1/2-specific inhibitors to produce the same results [2].
The following table summarizes the key experimental findings on WIKI4's inhibitory activity, compiled from biochemical assays [1].
| Target / Aspect | Experimental Finding for this compound | Experimental Context / Assay |
|---|---|---|
| TNKS1 (Tankyrase 1) | High potency, confirmed inhibition | Biochemical assay [1] |
| TNKS2 (Tankyrase 2) | Biochemical IC50 estimated at ~15 nM [2]; Binding mode determined via X-ray crystallography (2.4 Å) [1] | β-catenin reporter assay; Protein X-ray crystallography [2] [1] |
| Selectivity vs. other ARTDs/PARPs | Selective inhibition of tankyrases over other tested ARTD enzymes [1] | Profiling against multiple human ARTD enzymes (e.g., ARTD1/PARP1, ARTD2/PARP2) [1] |
| Binding Site | Binds to the adenosine subsite of the NAD+ binding groove [1] | Structural biology (X-ray crystallography) [1] |
| Functional Effect | Stabilizes Axin, degrades β-catenin, inhibits Wnt target genes & cell growth in cancer/stem cells [2] | TOPFlash reporter assay, colony formation assays, flow cytometry [2] |
To ensure the reproducibility of the data, here is a detailed breakdown of the key methodologies cited in the table.
The initial discovery of this compound involved a high-throughput screen designed to find inhibitors of Wnt/β-catenin signaling [2].
Following its discovery, a series of experiments confirmed TNKS2 as this compound's primary target and elucidated its mechanism [2] [1].
The selectivity of this compound for tankyrases over other members of the ARTD/PARP family was confirmed through enzymatic activity profiling [1].
The following diagrams, generated using Graphviz, illustrate the signaling pathway and experimental workflow.
This diagram shows the normal Wnt signaling pathway and how this compound inhibits it by stabilizing the Axin destruction complex.
This flowchart outlines the key steps in the experimental screening process that led to the discovery of this compound.
The experimental data confirms that This compound is a highly specific tankyrase inhibitor due to its unique binding mode. By targeting the adenosine subsite, it avoids the conserved nicotinamide site bound by many other PARP inhibitors, which is a likely explanation for its selectivity within the ARTD family [1]. This makes this compound a valuable chemical probe for studying Wnt/β-catenin signaling and a potential lead compound for developing anti-cancer drugs, especially for cancers with aberrant Wnt pathway activation [2] [3].
The table below summarizes the key performance metrics and characteristics of WIKI4 based on published studies.
| Inhibitor Name | Molecular Target | Reported Potency (IC50) | Key Mechanism of Action | Key Characteristics / Differentiators |
|---|---|---|---|---|
| This compound | TNKS2 (Tankyrase 2) | 26 nM [1] | Inhibits TNKS2 enzymatic activity, stabilizes AXIN, promotes β-catenin degradation [2] | Structurally distinct from earlier TNKS inhibitors; inhibits Wnt/β-catenin signaling in cancer and stem cells [2] |
| XAV939 | TNKS1/2 | Information missing | Stabilizes AXIN, promotes β-catenin degradation [2] | One of the first identified small-molecule TNKS inhibitors; used as a reference compound in studies [2] |
A crystal structure of human TNKS2 in complex with this compound (PDB ID: 4BFP) has been solved, which reveals that this compound binds to the adenosine subsite of the catalytic domain in a novel binding mode. This structural insight is valuable for understanding its selectivity and for the further development of inhibitors based on its scaffold [3].
The foundational data for this compound comes from a high-throughput screening campaign and subsequent validation experiments.
The following diagram illustrates the Wnt/β-catenin signaling pathway and the precise point where this compound exerts its inhibitory effect.
This diagram shows that in the Inactive State, β-catenin is constantly phosphorylated and degraded. When the pathway is active, the destruction complex is inhibited, allowing β-catenin to accumulate and drive gene transcription. This compound inhibits Tankyrase (TNKS), which normally promotes the degradation of AXIN—a key component of the destruction complex. By blocking TNKS, this compound stabilizes AXIN, thereby helping to restore the destruction complex's ability to target β-catenin for degradation [2].
WIKI4 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. Its primary mechanism of action is the inhibition of Tankyrase 1 and 2 (TNKS1/2) [1] [2] [3]. Tankyrases are enzymes that regulate the stability of AXIN, a key component of the β-catenin destruction complex. By inhibiting Tankyrase, this compound promotes AXIN stabilization, leading to increased degradation of β-catenin and thus dampening the Wnt signaling pathway [1].
A key indicator of its specificity comes from its binding site. This compound is classified as an Adenosine-subsite (Ade-subsite) targeting Tankyrase inhibitor [3]. This subsite is considered unique to Tankyrases, which helps in achieving selectivity over other members of the PARP protein family [3]. Experimental evidence supports this; in a study on pancreatic progenitor differentiation, this compound effectively promoted target cell differentiation, whereas a PARP1/2 specific inhibitor (MK4827) failed to do so, suggesting that this compound's activity is indeed mediated through TNKS inhibition and not via off-target effects on PARP1/2 [3].
Furthermore, this compound has been shown to be structurally distinct from other known Tankyrase inhibitors like XAV939, which binds to the Nicotinamide-subsite [1] [4].
The table below summarizes how this compound compares to other selected Tankyrase inhibitors based on available experimental data.
| Inhibitor | Primary Target | Binding Subsite | Reported IC₅₀ / Potency | Key Experimental Findings |
|---|---|---|---|---|
| This compound | TNKS1/2 | Adenosine (Ade) [3] | Not precisely quantified in available data [3] | Promoted formation of PDX1+/NKX6-1+ pancreatic progenitors from hPSCs; resulted in islet-like cells with higher frequencies of functional β-like cells (C-PEP+/NKX6-1+) compared to those derived with nicotinamide (NA) or other Ade-TNKSi [3]. |
| XAV939 | TNKS1/2 | Nicotinamide (NI) [4] | Nanomolar range (IC₅₀) [4] | Well-characterized potent inhibitor; used as a reference compound in multiple studies; also promotes pancreatic progenitor differentiation [3]. |
| IWR-1 | TNKS1/2 | Adenosine (Ade) [4] | Not specified in available data | An early Ade-subsite inhibitor; used in research but not directly compared to this compound in efficacy for pancreatic differentiation in the searched results [4]. |
| G007-LK | TNKS1/2 | Adenosine (Ade) [3] | Not specified in available data | A highly selective Ade-TNKSi; effectively induced NKX6-1 expression in pancreatic progenitors, though this compound performed as effectively or better in some endpoints [3]. |
| JW74, JW55 | TNKS1/2 | Adenosine (Ade) [3] | Not specified in available data | Selective Ade-TNKSi; shown to induce NKX6-1+ pancreatic progenitors [3]. |
Much of the recent data on this compound's specificity and efficacy comes from its application in directing the differentiation of human pluripotent stem cells (hPSCs) into pancreatic β-like cells [3]. The experimental workflow in these studies provides context for its use:
In this context, the effect of this compound is measured by its ability to induce the expression of specific marker genes (like NKX6-1) in target cells. Its success, alongside other Ade-subsite inhibitors and its failure to be replicated by PARP1/2-specific inhibitors, builds the case for its selectivity for Tankyrase in this biological system [3].
WIKI4 is a small molecule inhibitor that antagonizes the Wnt/β-catenin signaling pathway by specifically inhibiting the enzymatic activity of Tankyrase 2 (TNKS2) [1] [2]. It is structurally distinct from earlier identified tankyrase inhibitors like XAV939 [1] [2]. This compound binds to the adenosine subsite of the catalytic domain of tankyrase, which allows for highly selective inhibition and reduces potential off-target effects that are more common with inhibitors targeting the conserved nicotinamide subsite [3] [4] [5].
In the Wnt signaling pathway, tankyrases poly-ADP-ribosylate AXIN, marking it for degradation. By inhibiting tankyrase, this compound stabilizes AXIN, which is a critical component of the β-catenin destruction complex. This leads to increased degradation of β-catenin and a consequent downregulation of Wnt/β-catenin-dependent transcription [3] [1] [2].
The table below summarizes key quantitative data for this compound and other common tankyrase inhibitors.
| Inhibitor Name | Molecular Target | Binding Site | Reported IC₅₀ (TNKS2) | Key Functional Assay Results |
|---|
| This compound | TNKS1/2 [1] | Adenosine subsite [4] | 15 nM (binding affinity) [4] | • 9 μM optimal conc. for pancreatic progenitor commitment [5] • Superior β-like cell generation vs. Nicotinamide (NA) [5] | | XAV939 | TNKS1/2 [3] | Nicotinamide subsite [3] | 7 nM (in SDS-PAGE exp.) [3] | • Inhibits proliferation of APC-deficient cancer cells [3] | | JW74 | TNKS1/2 [3] | Adenosine subsite [3] | Information missing | • 10 μM optimal conc. for pancreatic progenitor commitment [5] | | G007-LK | TNKS1/2 [3] | Adenosine subsite [3] | Information missing | • 5 μM optimal conc. for pancreatic progenitor commitment [5] | | NVP-TNKS656 | TNKS1/2 [3] | Dual-site binder [3] | Information missing | • Orally administrable; early clinical application anticipated [3] |
Here are the methodologies for key experiments that demonstrate this compound's efficacy.
This high-throughput method identified this compound as a Wnt pathway inhibitor [1] [2].
This protocol uses this compound to generate functional pancreatic cells from human pluripotent stem cells (hPSCs) [5].
The following diagram illustrates the Wnt signaling pathway and how this compound inhibits it.